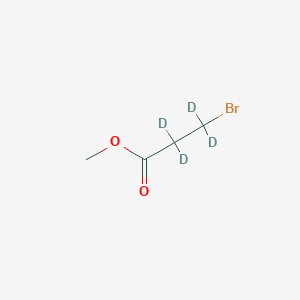

Methyl 3-bromopropanoate-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H7BrO2 |

|---|---|

Molekulargewicht |

171.03 g/mol |

IUPAC-Name |

methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2 |

InChI-Schlüssel |

KQEVIFKPZOGBMZ-RRVWJQJTSA-N |

Isomerische SMILES |

[2H]C([2H])(C(=O)OC)C([2H])([2H])Br |

Kanonische SMILES |

COC(=O)CCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropanoate-d4 is a deuterated analog of Methyl 3-bromopropanoate (B1231587), a valuable reagent in organic synthesis. The incorporation of deuterium (B1214612) isotopes makes it a useful tool in various research applications, particularly in mechanistic studies, as a tracer in metabolic research, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for the synthesis of its non-deuterated counterpart, and visualizations of its synthetic pathway and chemical reactivity.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. Data for the non-deuterated analog, Methyl 3-bromopropanoate, is also provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | Methyl 3-bromopropanoate |

| CAS Number | 1219803-82-3[1] | 3395-91-3 |

| Molecular Formula | C₄D₄H₃BrO₂[1] | C₄H₇BrO₂ |

| Molecular Weight | 171.03 g/mol [1] | 167.00 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly available | 64-66 °C at 18 mmHg |

| Density | Not explicitly available | 1.53 g/mL at 25 °C |

| Refractive Index (n20/D) | Not explicitly available | 1.458 |

Table 2: Spectroscopic and Structural Information

| Property | This compound | Methyl 3-bromopropanoate |

| SMILES | [2H]C([2H])(Br)C([2H])([2H])C(=O)OC[1] | COC(=O)CCBr |

| InChI | InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2[1] | InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |

| IUPAC Name | methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[1] | methyl 3-bromopropanoate |

Experimental Protocols

Synthesis of Methyl 3-bromopropanoate (Non-deuterated)

A well-established method for the synthesis of Methyl 3-bromopropanoate is the hydrobromination of methyl acrylate (B77674). The following protocol is adapted from established literature procedures.[2]

Materials:

-

Methyl acrylate

-

Anhydrous ether

-

Anhydrous hydrogen bromide gas

-

Anhydrous sodium sulfate

-

Hydroquinone (B1673460) (inhibitor)

-

Ice bath

-

Round-bottom flask

-

Gas inlet tube

-

Drying tube

-

Distillation apparatus

Procedure:

-

A solution of washed and dried methyl acrylate (3 moles) in anhydrous ether (500 mL) is placed in a 1-L round-bottomed flask. A small amount of hydroquinone is added as a polymerization inhibitor.

-

The flask is equipped with a gas inlet tube extending below the surface of the liquid and a drying tube.

-

The flask is cooled in an ice bath, and anhydrous hydrogen bromide gas (3.03 moles) is bubbled through the solution.

-

After the addition is complete, the flask is stoppered and allowed to stand at room temperature for approximately 20 hours.

-

The ether is removed by distillation.

-

The residue is then distilled under reduced pressure. The fraction collected at 64-66 °C/18 mmHg is Methyl 3-bromopropanoate.

Proposed Synthesis of this compound

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology: The synthesis would likely follow a similar procedure to the non-deuterated analog, substituting Methyl acrylate with Methyl acrylate-d4. The synthesis of Methyl acrylate-d4 can be achieved through various methods, including the esterification of acrylic acid-d4. The preparation of acrylic acid-d4 can be accomplished by the reaction of acetylene-d2 (B86588) with carbon monoxide and D2O in the presence of a suitable catalyst.

Reactivity and Applications

Methyl 3-bromopropanoate is a versatile building block in organic synthesis, primarily utilized for its electrophilic nature at the carbon atom bearing the bromine. This allows for a variety of nucleophilic substitution reactions, typically following an Sₙ2 mechanism.

General Reactivity Workflow

The following diagram illustrates the general reactivity of this compound with a generic nucleophile.

Caption: General Sₙ2 reaction of this compound.

This reactivity makes it a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and other fine chemicals. The deuterated form is particularly valuable for introducing a stable isotopic label into molecules for analytical and research purposes.

Conclusion

This compound is a specialized chemical with significant applications in scientific research and drug development. Its properties are closely related to its non-deuterated analog, with the key difference being the presence of deuterium, which allows for its use in isotope-labeling studies. While a specific, detailed synthesis protocol for the deuterated compound is not widely published, it can be reasonably prepared from deuterated precursors using established synthetic methodologies. The reactivity of this compound as an electrophile makes it a versatile tool for the introduction of a propanoate-d4 moiety into a variety of molecular structures. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Unveiling the Role of Methyl 3-bromopropanoate-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern scientific inquiry, precision and accuracy are paramount. The use of isotopically labeled compounds has become an indispensable tool in a multitude of research applications, from elucidating metabolic pathways to ensuring the accuracy of quantitative analyses. Among these, Methyl 3-bromopropanoate-d4, the deuterium-labeled analogue of Methyl 3-bromopropanoate, has emerged as a valuable reagent. This technical guide provides an in-depth exploration of the synthesis, applications, and methodologies associated with this compound, tailored for professionals in research and drug development.

Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules, primarily as tracers for quantification during the drug development process.[1] Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), has garnered significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1]

Core Applications in Research

The utility of this compound in a research context is primarily centered on two key areas: its function as an internal standard for quantitative analysis and its role as a metabolic tracer.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart and other structurally related analytes.[1] Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.

This application is crucial in quantitative proteomics and metabolomics, where precise measurement of endogenous molecules is essential. The use of a deuterated internal standard helps to correct for variations in extraction efficiency, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification.

Metabolic Tracer

The study of metabolic pathways is fundamental to understanding physiology and disease. Deuterium-labeled compounds, such as this compound, can be used as tracers to follow the metabolic fate of a molecule within a biological system.[1] Once introduced into cells or an organism, the deuterated compound participates in the same biochemical reactions as its natural counterpart. By tracking the appearance of the deuterium label in various metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can map metabolic pathways and determine the flux through these pathways.

Studies on the metabolism of propionate (B1217596), for instance, have utilized isotopically labeled precursors to understand its role in fatty acid and cholesterol synthesis.[2]

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for quantifying an analyte (e.g., Methyl 3-bromopropanoate) in a biological matrix using this compound as an internal standard.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (e.g., Methyl 3-bromopropanoate) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the internal standard (this compound) at a concentration of 1 mg/mL in the same solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix (e.g., plasma, urine).

-

Add a fixed concentration of the internal standard stock solution to all calibration standards and unknown samples.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the sample (calibration standard or unknown), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (Methyl 3-bromopropanoate): Determine the precursor ion ([M+H]+) and a suitable product ion.

-

Internal Standard (this compound): Determine the precursor ion ([M+H]+, which will be 4 Da higher than the analyte) and a corresponding product ion.

-

-

Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

Protocol 2: Metabolic Tracer Study using this compound

This protocol provides a general framework for a cell-based assay to trace the metabolic fate of the propionate moiety.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., hepatocytes) to ~80% confluency.

-

Replace the normal growth medium with a medium containing a known concentration of this compound (e.g., 10-100 µM).

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

2. Metabolite Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

3. Metabolite Analysis by LC-HRMS (High-Resolution Mass Spectrometry):

-

LC Separation: Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC or reverse-phase with an ion-pairing agent).

-

MS Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Mode: Full scan mode to detect all ions.

-

Data Analysis:

-

Identify potential metabolites by searching for masses corresponding to known propionate-derived metabolites with a +4 Da mass shift (or a fragment thereof).

-

Confirm the identity of the metabolites using tandem mass spectrometry (MS/MS) and comparison to authentic standards if available.

-

-

4. Data Interpretation:

-

Track the incorporation of deuterium into downstream metabolites over time to understand the kinetics of the metabolic pathway.

-

Compare the metabolic profiles under different experimental conditions (e.g., with and without an inhibitor of a specific enzyme).

Caption: Workflow for a metabolic tracer study.

Data Presentation

Quantitative data from experiments utilizing this compound should be presented in a clear and structured format. The following tables provide examples of how such data can be summarized.

Table 1: LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Analyte (Methyl 3-bromopropanoate) | Internal Standard (this compound) |

| Precursor Ion (m/z) | [To be determined experimentally] | [Analyte m/z + 4] |

| Product Ion (m/z) | [To be determined experimentally] | [To be determined experimentally] |

| Collision Energy (eV) | [To be optimized] | [To be optimized] |

| Retention Time (min) | [To be determined experimentally] | [Approximately the same as analyte] |

Table 2: Illustrative Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |

| 1 | 12,345 | 543,210 | 0.023 |

| 5 | 61,725 | 541,987 | 0.114 |

| 10 | 125,432 | 545,112 | 0.230 |

| 50 | 622,109 | 540,876 | 1.150 |

| 100 | 1,245,678 | 542,345 | 2.297 |

Table 3: Example Data from a Metabolic Tracer Experiment

| Time (hours) | Relative Abundance of d4-Metabolite A | Relative Abundance of d4-Metabolite B |

| 0 | 0% | 0% |

| 1 | 15% | 5% |

| 4 | 55% | 25% |

| 12 | 85% | 60% |

| 24 | 90% | 80% |

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. Its application as an internal standard ensures the reliability of quantitative data, a critical aspect of drug development and clinical research. Furthermore, its use as a metabolic tracer provides invaluable insights into the complex network of biochemical reactions that sustain life. The detailed protocols and data presentation formats provided in this guide are intended to facilitate the effective implementation of this compound in the laboratory, ultimately contributing to the advancement of scientific knowledge.

References

Technical Guide: Properties of Methyl 3-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of Methyl 3-bromopropanoate-d4, a deuterated isotopologue of Methyl 3-bromopropanoate (B1231587). The inclusion of deuterium (B1214612) isotopes is a critical technique in various scientific disciplines, including drug development for pharmacokinetic and metabolic profile studies, and as internal standards in quantitative analysis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design, analysis, and interpretation.

| Property | Value | Reference |

| Molecular Formula | C₄D₄H₃BrO₂ | [1][2] |

| Molecular Weight | 171.03 g/mol | [2] |

| CAS Number | 1219803-82-3 | [1][2] |

For comparison, the non-deuterated form, Methyl 3-bromopropanoate, has a molecular formula of C₄H₇BrO₂ and a molecular weight of 167.00 g/mol [3][4][5][6]. The "-d4" designation in this compound signifies the substitution of four hydrogen atoms with deuterium atoms. Specifically, this isotopic labeling is at positions 2 and 3 of the propanoate chain, leading to the name Methyl 3-bromopropanoate-2,2,3,3-d4[1].

Experimental Methodologies

The determination of the molecular weight and formula of isotopically labeled compounds like this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition. The measured mass-to-charge ratio (m/z) is compared to the theoretical value calculated from the isotopic masses of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule and the specific locations of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 3 positions would be absent, confirming their substitution by deuterium.

Logical Relationships of Compound Properties

The following diagram illustrates the relationship between the base compound, the isotopic labeling, and the resulting properties of the deuterated molecule.

References

- 1. Methyl 3-Bromopropionate-2,2,3,3-d4 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3395-91-3|Methyl 3-bromopropanoate|BLD Pharm [bldpharm.com]

- 6. Methyl 3-bromopropionate- 3395-91-3 [ganeshremedies.com]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Methyl 3-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Methyl 3-bromopropanoate-d4 (deuterium-labeled methyl 3-bromopropanoate). This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies.

Introduction

This compound is the deuterated analog of methyl 3-bromopropanoate. The incorporation of four deuterium (B1214612) atoms at the 2 and 3 positions of the propanoate backbone (BrCD₂CD₂COOCH₃) provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses of its non-deuterated counterpart. The stability of the C-D bonds ensures minimal isotopic exchange under typical analytical conditions.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of the non-deuterated compound, primarily involving the hydrobromination of a deuterated precursor. A plausible and efficient synthetic route starts with the commercially available acrylic acid-d4.

Synthetic Pathway

The overall synthetic pathway can be depicted as a two-step process:

-

Esterification: Conversion of acrylic acid-d4 to its methyl ester, methyl acrylate-d4.

-

Hydrobromination: Addition of hydrogen bromide across the double bond of methyl acrylate-d4 to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established and reliable synthetic procedures for the non-deuterated analog and general knowledge of deuteration chemistry.

Step 1: Esterification of Acrylic Acid-d4 to Methyl Acrylate-d4

-

Principle: This reaction is a standard Fischer esterification where the deuterated carboxylic acid reacts with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester.

-

Reagents and Materials:

-

Acrylic acid-d4 (≥98 atom % D)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Polymerization inhibitor (e.g., hydroquinone)

-

Round-bottom flask, reflux condenser, distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, add acrylic acid-d4 and a molar excess of anhydrous methanol.

-

Add a small amount of a polymerization inhibitor.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the excess methanol is removed by distillation.

-

The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude methyl acrylate-d4.

-

The crude product can be purified by distillation under reduced pressure.

-

Step 2: Hydrobromination of Methyl Acrylate-d4

-

Principle: This is an electrophilic addition reaction where hydrogen bromide adds across the carbon-carbon double bond of the deuterated methyl acrylate. According to Markovnikov's rule, the bromine atom attaches to the carbon with fewer hydrogen (or deuterium) atoms.

-

Reagents and Materials:

-

Methyl acrylate-d4

-

Anhydrous hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether or other suitable solvent

-

Round-bottom flask, gas inlet tube, drying tube

-

-

Procedure (adapted from Organic Syntheses[1]):

-

A solution of washed and dried methyl acrylate-d4 in anhydrous diethyl ether is placed in a round-bottom flask equipped with a gas inlet tube and a drying tube.[1]

-

The flask is cooled in an ice bath, and anhydrous hydrogen bromide gas is bubbled through the solution.[1]

-

After the addition of a slight molar excess of HBr, the flask is stoppered and allowed to stand at room temperature for approximately 20 hours.[1]

-

The ether is removed by distillation.[1]

-

The residue is then distilled under reduced pressure to yield pure this compound.[1]

-

Isotopic Purity Assessment

The determination of isotopic purity is crucial to validate the utility of this compound as an internal standard. The primary techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Quantitative Data Summary

The following tables summarize the key physical and isotopic properties of a typical batch of this compound.

| Property | Value |

| Chemical Formula | C₄D₄H₃BrO₂ |

| Molecular Weight | 171.05 g/mol |

| CAS Number | 1219803-82-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~64-66 °C / 18 mmHg (for non-deuterated)[3] |

| Density | ~1.53 g/mL at 25 °C (for non-deuterated)[3] |

Table 1: Physical Properties of this compound.

| Parameter | Specification |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 97% (GC) |

| Deuterium Incorporation | 4 Deuterium atoms |

| Labeling Position | 2,2,3,3-d4 |

Table 2: Isotopic and Chemical Purity Specifications.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique is used to quantify the amount of residual protons at the deuterated positions. By comparing the integral of the signals for the residual C-H protons with the integral of a non-deuterated signal within the molecule (e.g., the methyl ester protons) or a known internal standard, the isotopic enrichment can be calculated.[4] The spectrum of the d4-compound is expected to show a significant reduction in the signals corresponding to the protons at the 2 and 3 positions compared to the non-deuterated analog.

-

²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing confirmation of the labeling positions. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.[5]

-

¹³C NMR (Carbon-13 NMR): The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.[6]

2. Mass Spectrometry (MS)

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of four deuterium atoms results in a mass increase of approximately 4 Da compared to the non-deuterated molecule.

-

Procedure:

-

The sample is introduced into the mass spectrometer, typically via GC or direct infusion.

-

The mass spectrum of the molecular ion region is acquired.

-

The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and any ions corresponding to partially deuterated (d1, d2, d3) or non-deuterated (d0) species are measured.

-

-

Isotopic Purity Calculation: The isotopic purity is calculated from the relative abundances of the different isotopic species in the mass spectrum.[2][7] It is important to account for the natural isotopic abundance of other elements (e.g., ¹³C, ⁸¹Br) when performing this calculation.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for isotopic purity analysis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the esterification of acrylic acid-d4 followed by hydrobromination. Careful execution of the synthesis and purification steps is essential to achieve high chemical and isotopic purity. The rigorous determination of isotopic enrichment using a combination of NMR and MS techniques is paramount to ensure the suitability of the final product for its intended applications in research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of a deuterated internal standard (IS) is rooted in the concept of isotope dilution mass spectrometry (IDMS).[2] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[2] In this case, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[3][4]

This subtle alteration increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[3] However, because the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it behaves in a strikingly similar manner throughout the entire analytical workflow.[2][4] This includes the extraction from the sample matrix, the chromatographic separation, and the ionization process within the mass spectrometer.[2][4] The quantification is then based on the ratio of the signal from the analyte to the signal from the deuterated internal standard, which effectively cancels out variations that can occur during sample preparation and analysis.

The Decisive Advantage: Mitigating Analytical Variability

The primary justification for the widespread adoption of deuterated internal standards lies in their unparalleled ability to compensate for various sources of analytical error that can compromise data quality.

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate normalization of the signal.[5]

Compensation for Extraction and Instrumental Variability: The recovery of an analyte during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent between samples.[4] Similarly, fluctuations in injection volume and mass spectrometer response can introduce variability.[4] By adding the deuterated internal standard at the beginning of the process, it experiences the same losses and variations as the analyte, ensuring that the analyte-to-internal standard ratio remains constant and the final calculated concentration is accurate.

Quantitative Data Presentation: A Comparative Analysis

The theoretical superiority of deuterated internal standards is consistently validated by experimental data. The following tables summarize the performance of deuterated internal standards compared to analog (non-deuterated, structurally similar) internal standards and analyses conducted without an internal standard.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [6]

| Internal Standard Strategy | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |

| No Internal Standard | 10 | -25.3 | 18.7 |

| 100 | -22.1 | 15.4 | |

| 1000 | -28.9 | 19.2 | |

| Analog Internal Standard | 10 | -8.5 | 9.8 |

| 100 | -5.2 | 7.1 | |

| 1000 | -9.1 | 10.5 | |

| Deuterated Internal Standard | 10 | 1.2 | 3.5 |

| 100 | -0.8 | 2.1 | |

| 1000 | 0.5 | 1.8 |

This table highlights the significant improvement in both accuracy and precision when a deuterated internal standard is utilized.

Table 2: Performance Comparison for the Quantification of Everolimus (B549166) [2]

| Internal Standard | QC Level (ng/mL) | Accuracy (% Bias) | Precision (%CV) |

| Analog IS (32-desmethoxyrapamycin) | 2.5 | -4.8 | 6.5 |

| 15 | -3.2 | 5.8 | |

| 80 | -2.1 | 4.9 | |

| Deuterated IS (Everolimus-d4) | 2.5 | 1.2 | 4.3 |

| 15 | 0.8 | 3.7 | |

| 80 | -0.5 | 2.9 |

Data adapted from a study comparing internal standards for everolimus quantification, demonstrating the superior performance of the deuterated standard.

Table 3: Impact of Internal Standard on Accuracy in Complex Matrices [2]

| Analyte | Matrix | Internal Standard | Accuracy (% Recovery) |

| Pesticide A | Cannabis Flower | None | 65.2 |

| Pesticide A | Cannabis Flower | Analog IS | 88.9 |

| Pesticide A | Cannabis Flower | Deuterated IS | 99.1 |

| Mycotoxin B | Cannabis Oil | None | 58.7 |

| Mycotoxin B | Cannabis Oil | Analog IS | 85.4 |

| Mycotoxin B | Cannabis Oil | Deuterated IS | 101.5 |

This data from a study on pesticide and mycotoxin analysis in cannabis matrices clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy in complex biological samples.

Experimental Protocols

To ensure the robust performance of a bioanalytical method employing a deuterated internal standard, rigorous validation is essential. The following are detailed protocols for critical validation experiments.

Protocol 1: Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively evaluate the impact of the biological matrix on the analyte and internal standard signals.

Objective: To determine if the presence of matrix components alters the ionization of the analyte and the deuterated internal standard.

Materials:

-

Blank biological matrix (e.g., human plasma) from at least six different sources

-

Analyte and deuterated internal standard stock solutions

-

Mobile phase or reconstitution solvent

-

LC-MS/MS system

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare solutions of the analyte and the deuterated internal standard in the mobile phase or reconstitution solvent at low and high concentrations.

-

Set B (Post-Extraction Spike): Extract blank biological matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and deuterated internal standard at the same low and high concentrations as Set A.

-

Set C (Pre-Extraction Spike): Spike blank biological matrix from each of the six sources with the analyte and deuterated internal standard at the low and high concentrations. Proceed with the full extraction procedure.

-

-

LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

-

Data Analysis:

-

Calculate the Matrix Factor (MF) for the analyte and the internal standard:

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

-

-

The IS-normalized MF should be close to 1, indicating that the deuterated internal standard effectively compensates for the matrix effects. The coefficient of variation (%CV) of the IS-normalized MF across the different sources of matrix should be less than 15%.

-

Protocol 2: Assessment of Isotopic Purity

This protocol describes how to determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).

Objective: To determine the percentage of the internal standard that is fully deuterated and to quantify the presence of any unlabeled analyte.

Materials:

-

Deuterated internal standard

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Suitable solvent for the internal standard

Procedure:

-

Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.

-

Acquire High-Resolution Mass Spectra: Infuse the sample solution directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated internal standard.

-

Identify and integrate the peak corresponding to the unlabeled analyte (M+0).

-

Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This provides an indication of the isotopic purity. An acceptable level of unlabeled analyte is typically less than 0.1%.

-

Mandatory Visualizations

To further elucidate the critical workflows and logical relationships in the application of deuterated internal standards, the following diagrams are provided.

Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Logical decision pathway for internal standard selection in bioanalytical methods.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest standards of accuracy, precision, and robustness in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability compared to analog internal standards. The implementation of deuterated standards, supported by rigorous method validation, is a critical component in generating reliable data for pharmacokinetic studies, clinical diagnostics, and other applications in drug development and scientific research. While the initial investment in a deuterated standard may be higher, the significant improvement in data quality and the reduction in failed analytical runs provide a substantial return, ensuring the integrity and success of research and development programs.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

The Principle and Application of Methyl 3-bromopropanoate-d4 as an Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of Methyl 3-bromopropanoate-d4 as a deuterated internal standard in quantitative analytical chemistry. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical methods, particularly in chromatography coupled with mass spectrometry.

The Core Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is isotope dilution analysis. An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[2]

This near-identical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[2][3] By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively canceling out most sources of analytical error.[4]

Key Advantages of Using a Deuterated Internal Standard:

-

Enhanced Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and instrument response.[5]

-

Mitigation of Matrix Effects: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the sample matrix.[4]

-

Improved Method Robustness: Leads to more reproducible and reliable results across different samples and analytical runs.[6]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄D₄H₃BrO₂ |

| Molecular Weight | 171.03 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 64-66 °C at 18 mmHg |

| Density | ~1.53 g/mL at 25 °C |

| Unlabeled CAS Number | 3395-91-3 |

| Deuterated CAS Number | 1219803-82-3 |

Experimental Protocol: Quantification of Acrylamide (B121943) in Food Matrices using GC-MS

This section details a representative experimental protocol for the quantification of acrylamide in a complex food matrix, a common application where a deuterated internal standard is essential. While this protocol often uses deuterated acrylamide, this compound can serve as a suitable surrogate internal standard due to its similar chemical properties (small, polar, brominated compound) and amenability to GC-MS analysis.

Materials and Reagents

-

Analytes: Acrylamide standard, Methyl 3-bromopropanoate (B1231587) (as the analyte for method development purposes)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (ACN), Hexane (B92381), Water (HPLC grade)

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

-

Dispersive Solid-Phase Extraction (d-SPE): Primary Secondary Amine (PSA) sorbent

Sample Preparation (QuEChERS-based method)

-

Homogenization: Homogenize 10-15 g of the food sample (e.g., potato chips).

-

Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in acetonitrile to the sample.

-

Extraction:

-

Add 5 mL of hexane for defatting.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Add 4 g of MgSO₄ and 0.5 g of NaCl.

-

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

-

d-SPE Cleanup:

-

Transfer a 1 mL aliquot of the lower acetonitrile layer to a 2 mL microcentrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: The supernatant is ready for GC-MS analysis.

GC-MS Instrumental Parameters

| Parameter | Example Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL (Splitless mode) |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Methyl 3-bromopropanoate: m/z 107, 135, 166This compound: m/z 111, 139, 170 |

Data Presentation and Method Validation

A validated analytical method ensures that the results are reliable and reproducible. The following tables summarize the typical validation parameters and acceptance criteria for a quantitative method using an internal standard.

Linearity

| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 5 | 50 | 0.102 |

| 10 | 50 | 0.205 |

| 25 | 50 | 0.510 |

| 50 | 50 | 1.015 |

| 100 | 50 | 2.030 |

| 250 | 50 | 5.080 |

| 500 | 50 | 10.210 |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (% Recovery) | Precision (% RSD) |

| 15 (Low QC) | 14.8 ± 0.9 | 98.7% | 6.1% |

| 150 (Mid QC) | 153.2 ± 6.1 | 102.1% | 4.0% |

| 400 (High QC) | 394.8 ± 13.8 | 98.7% | 3.5% |

| Acceptance Criteria | 85-115% | ≤ 15% |

Recovery and Matrix Effect

| Parameter | Calculation | Result | Acceptance Criteria |

| Recovery | (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100 | 92.5% | Consistent & Reproducible |

| Matrix Effect | ((Peak area in post-extraction spike / Peak area in neat solution) - 1) x 100 | -8.2% | Within ±15% |

Limits of Detection and Quantification

| Parameter | Definition | Value (ng/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 2 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5 |

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Correction of analytical variability using a deuterated internal standard.

References

An In-Depth Technical Guide to Methyl 3-bromopropanoate-d4: A Key Tool for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-bromopropanoate-d4, a deuterated stable isotope-labeled compound essential for achieving accuracy and precision in quantitative analytical studies. We will delve into its chemical properties, commercial availability, and, most importantly, its critical role as an internal standard in mass spectrometry-based analyses.

Core Properties and Supplier Information

This compound is the deuterium-labeled version of Methyl 3-bromopropanoate (B1231587). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Chemical and Physical Data

The following table summarizes the key quantitative data for both this compound and its non-deuterated analog.

| Property | This compound | Methyl 3-bromopropanoate |

| CAS Number | 1219803-82-3[2] | 3395-91-3 |

| Molecular Formula | C₄D₄H₃BrO₂[2] | C₄H₇BrO₂ |

| Molecular Weight | 171.0258 g/mol [2] | 167.00 g/mol [3] |

| Accurate Mass | 169.988[2] | 165.96294 Da[4] |

| Purity | ≥98 atom % D, min 98% Chemical Purity[2] | Typically ≥97%[3][5] |

| Appearance | - | Clear Liquid[6][7] |

| Boiling Point | - | 64-66 °C / 18 mmHg[3][5][8] |

| Density | - | 1.53 g/mL at 25 °C[3][5][8] |

| Refractive Index | - | n20/D 1.458[3][5][8] |

| SMILES | [2H]C([2H])(Br)C([2H])([2H])C(=O)OC[2] | COC(=O)CCBr[3][5] |

| InChI | InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2[2] | InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3[3] |

Supplier and Availability

This compound is available from several specialized chemical suppliers. The availability is generally listed as "in stock" from the following vendors:

| Supplier | Product Name | CAS Number |

| LGC Standards | Methyl 3-Bromopropionate-2,2,3,3-d4 | 1219803-82-3 |

| MedChemExpress (MCE) | This compound | 1219803-82-3 |

| Chemsrc | This compound | 1219803-82-3 |

The non-deuterated form, Methyl 3-bromopropanoate, is more widely available from a larger range of suppliers, including Sigma-Aldrich[3][5], Fisher Scientific[6], and Tokyo Chemical Industry (TCI)[9].

The Critical Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices, variability in sample preparation, chromatographic separation, and ionization efficiency can lead to inaccurate results.[1][10] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these issues.[10]

The core principle is that a deuterated standard is chemically identical to the analyte of interest and will therefore exhibit nearly the same behavior throughout the analytical workflow.[10][11] By adding a known amount of the deuterated standard to each sample, it can be used to normalize the signal of the target analyte, thereby correcting for variations.[10][12]

Advantages of Using Deuterated Internal Standards:

-

Enhanced Accuracy and Precision : By co-eluting with the analyte, the deuterated standard effectively corrects for matrix effects and variations in instrument response.[11][12]

-

Improved Reproducibility : Normalization using a deuterated standard leads to more consistent results between different analytical runs and even between different laboratories.[12]

-

Correction for Sample Loss : Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the deuterated standard.

The following diagram illustrates the general workflow for a quantitative LC-MS analysis using a deuterated internal standard.

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Experimental Protocol: General Workflow for Using this compound as an Internal Standard in LC-MS

While a specific protocol for every application is beyond the scope of this guide, the following provides a detailed, generalized methodology for the use of this compound as an internal standard in a quantitative LC-MS experiment.

3.1. Materials and Reagents:

-

This compound (Internal Standard)

-

Methyl 3-bromopropanoate (Analyte for calibration curve)

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)

-

LC-MS grade water and mobile phase solvents (e.g., methanol (B129727), formic acid)

-

LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

3.2. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of Methyl 3-bromopropanoate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the LC-MS system.

3.3. Sample Preparation:

-

Spiking: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the internal standard working solution.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.

3.4. LC-MS Analysis:

-

Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte from other matrix components. Due to the minimal isotopic effect of deuterium labeling, the analyte and internal standard should co-elute.[11]

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions (one for quantification and one for qualification) for both the analyte and the deuterated internal standard.

3.5. Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the logical relationship in how a deuterated internal standard corrects for variations in the mass spectrometer's ionization source.

Caption: Correction of matrix effects using a deuterated internal standard.

Synthesis of Methyl 3-bromopropanoate (Non-deuterated)

4.1. Materials:

-

Methyl acrylate (B77674)

-

Anhydrous ether

-

Anhydrous hydrogen bromide

-

Hydroquinone (B1673460) (inhibitor)

-

7% Sodium sulfate (B86663) solution

-

Anhydrous sodium sulfate

4.2. Procedure:

-

Purification of Methyl Acrylate: Wash a 60% solution of methyl acrylate in methanol containing hydroquinone with successive portions of a 7% sodium sulfate solution. Dry the methyl acrylate layer with anhydrous sodium sulfate and filter.[13]

-

Reaction Setup: Dissolve the purified methyl acrylate in anhydrous ether in a round-bottomed flask equipped with a gas inlet tube and placed in an ice bath.[13]

-

Addition of Hydrogen Bromide: Pass anhydrous hydrogen bromide gas into the solution.[13]

-

Reaction: Allow the flask to stand at room temperature for approximately 20 hours.[13]

-

Workup and Purification: Remove the ether by distillation. Distill the residue under reduced pressure to obtain Methyl 3-bromopropanoate.[13]

Safety Information

The following safety information is for the non-deuterated Methyl 3-bromopropanoate and should be considered relevant for the deuterated analog as well. A full Safety Data Sheet (SDS) should be consulted before handling.[6][7]

-

Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor. If inhaled, remove victim to fresh air.[6][7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-Bromopropionate-2,2,3,3-d4 | LGC Standards [lgcstandards.com]

- 3. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]

- 4. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ブロモプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 9. 3395-91-3|Methyl 3-bromopropanoate|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Gold Standard: A Technical Guide to Isotopic Labeling with Deuterium in Analytical Standards

For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. In the landscape of modern analytical chemistry, particularly in mass spectrometry-based bioanalysis, deuterium-labeled internal standards have become an indispensable tool for generating robust and reliable data. This technical guide provides an in-depth exploration of the core principles, practical applications, synthesis, and critical considerations for the use of these standards.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[2][3] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][4]

Core Principles and Unparalleled Advantages

The foundational principle behind using a deuterium-labeled internal standard (IS) is that it behaves nearly identically to its unlabeled counterpart during sample preparation, chromatography, and ionization.[2] By adding a known quantity of the labeled standard to a sample, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[2][5]

The primary advantages of employing deuterium-labeled internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source.[2] Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][3]

-

Compensation for Variability in Sample Preparation: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[1][6]

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors.[1] The use of an IS mitigates the impact of this instrumental drift.

The impact of using a stable isotope-labeled internal standard on assay performance is significant. For instance, in the analysis of the depsipeptide marine anticancer agent kahalalide F, switching from a structural analogue to a deuterated internal standard resulted in a significant improvement in both precision and accuracy.[1] The mean bias improved from 96.8% with the analogue IS to 100.3% with the SIL IS.[1][7] Similarly, an assay for the immunosuppressant sirolimus demonstrated improved precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.[1]

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled compounds requires precise control to ensure high isotopic purity and stability of the label.[2] Several methods are employed, each with its own advantages and limitations.

Common synthetic routes include:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium.[2][8] It can be a cost-effective approach, especially when the exchange can be performed on the target molecule or a late-stage intermediate.[2][8] Catalysts such as metals or acids/bases are often used to facilitate the exchange in the presence of a deuterium source like deuterium oxide (D₂O).[2]

-

Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent.[2][8]

-

Using Labeled Building Blocks: A more controlled but often more expensive approach involves incorporating deuterium-labeled synthons into the overall synthesis of the target molecule.[9][10]

Critical Considerations for Synthesis:

-

Label Stability: It is crucial to position the deuterium labels on non-exchangeable sites within the molecule.[2][6] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to exchange with protons from the solvent or matrix, compromising the integrity of the standard.[2][6]

-

Isotopic Purity: The deuterium-labeled standard should be as free as possible of any unlabeled species to prevent interference and ensure accurate quantification.[2][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when utilizing deuterium-labeled internal standards compared to analog internal standards or no internal standard.

| Analyte | Internal Standard Type | Matrix | Key Performance Improvement | Reference |

| Kahalalide F | Deuterated IS vs. Analog IS | Plasma | Mean bias improved from 96.8% to 100.3%. | [1][7] |

| Sirolimus | Deuterated IS vs. Analog IS | Blood | Coefficient of Variation (CV) improved from 7.6%-9.7% to 2.7%-5.7%. | [1] |

| Teriflunomide | Teriflunomide-d4 | Human Plasma | High accuracy and precision in a validated LC-MS/MS method. | [5] |

Experimental Protocols

While specific parameters will vary depending on the analyte and instrumentation, the following provides a generalized experimental protocol for a quantitative LC-MS/MS bioanalytical assay using a deuterium-labeled internal standard.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum, urine) into a microcentrifuge tube.[1]

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly for 1-2 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and specificity.[1]

-

Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.[1]

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.[1]

Data Processing

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.[1]

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. scispace.com [scispace.com]

- 8. hwb.gov.in [hwb.gov.in]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]

- 10. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis Using Methyl 3-bromopropanoate-d4 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative analytical chemistry, particularly within drug development and clinical research, the accuracy and precision of measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of quantitative GC-MS analyses.[2] Deuterated compounds, such as Methyl 3-bromopropanoate-d4, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2] This allows for the correction of variations that may occur during sample preparation, injection, and ionization.[3]

This compound is the deuterium-labeled version of Methyl 3-bromopropanoate (B1231587) and serves as an excellent internal standard for the quantification of the parent compound or structurally similar analytes.[4][5] Its use can help to mitigate matrix effects and variability in analyte recovery, leading to more accurate and reproducible results.[3]

Principle of Internal Standard Quantification

The internal standard method involves adding a known concentration of the internal standard (in this case, this compound) to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples. This approach effectively corrects for variations in sample volume and instrument response.

Experimental Protocol

This protocol provides a general framework for the use of this compound as an internal standard for the GC-MS quantification of a target analyte. The specific parameters may require optimization depending on the analyte of interest and the sample matrix.

Materials and Reagents

-

Analyte of Interest: (e.g., Methyl 3-bromopropanoate), analytical standard grade

-

Internal Standard: this compound (minimum 98% chemical purity, 98 atom % D)

-

Solvent: High-purity, GC-MS grade solvent compatible with the analyte and internal standard (e.g., ethyl acetate, dichloromethane)[1]

-

Sample Matrix: (e.g., plasma, urine, environmental extract)

-

Volumetric flasks, pipettes, and vials

Preparation of Standard Solutions

-

Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the analyte standard in the chosen solvent in a volumetric flask.

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the same solvent in a separate volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Each calibration standard should be spiked with a constant, known concentration of the internal standard from the internal standard stock solution.

Sample Preparation

The following is a general liquid-liquid extraction (LLE) procedure. Method development and validation are required for specific applications.

-

Pipette a known volume of the sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Add a precise volume of the internal standard working solution to each sample.

-

Vortex mix for 30 seconds.

-

Add an appropriate extraction solvent (e.g., 500 µL of ethyl acetate).

-

Vortex mix vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean GC-MS vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen if concentration is needed.

-

Reconstitute the residue in a suitable volume of the initial mobile phase or solvent (e.g., 50 µL) for GC-MS analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization:

| Parameter | Suggested Setting |

| Gas Chromatograph | |

| Column | e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial: 50°C, hold for 1 minRamp: 10°C/min to 200°C, hold for 2 minRamp: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Determine the characteristic ions for the analyte and this compound through initial full-scan analysis. For example:- Analyte (Methyl 3-bromopropanoate): m/z [to be determined]- Internal Standard (this compound): m/z [to be determined] |

Data Analysis and Quantitative Results

The following table represents typical data that could be obtained from the analysis of calibration standards.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 301,456 | 0.0505 |

| 5.0 | 78,910 | 305,112 | 0.2586 |

| 10.0 | 155,678 | 302,890 | 0.5140 |

| 50.0 | 798,456 | 308,765 | 2.5860 |

| 100.0 | 1,589,765 | 304,555 | 5.2198 |

| 500.0 | 7,954,321 | 306,123 | 26.0000 |

A calibration curve is generated by plotting the Peak Area Ratio against the Analyte Concentration. A linear regression analysis is then performed. The concentration of the analyte in unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Visualizations

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Caption: Logical diagram illustrating the principle of internal standard correction in quantitative analysis.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Methyl 3-bromopropanoate in Biological Matrices using LC-MS with a Deuterated Internal Standard

Introduction

Methyl 3-bromopropanoate (B1231587) is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents and other complex organic molecules.[1][2] Its presence as a potential residual impurity in drug substances necessitates the development of sensitive and robust analytical methods for its quantification. This application note describes a highly selective and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Methyl 3-bromopropanoate in a biological matrix, employing Methyl 3-bromopropanoate-d4 as a stable isotope-labeled internal standard (SIL-IS).

The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry.[3] It ensures the highest accuracy and precision by co-eluting with the analyte and compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This method is designed for researchers, scientists, and drug development professionals who require reliable quantification of Methyl 3-bromopropanoate in complex biological samples.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Methyl 3-bromopropanoate is depicted below. The process begins with sample collection, followed by the addition of the deuterated internal standard. A simple protein precipitation step is used for sample cleanup. The resulting supernatant is then directly injected into the LC-MS system for analysis.

Caption: A streamlined workflow for the LC-MS analysis of Methyl 3-bromopropanoate.

Biological Relevance: Propanoate Metabolism and Potential Toxicity

Methyl 3-bromopropanoate is metabolized to propanoate, which can then be converted to propionyl-CoA. Propionyl-CoA is a key intermediate that can enter the citric acid cycle via its conversion to succinyl-CoA.[6] However, as an alkylating agent, Methyl 3-bromopropanoate also has the potential for genotoxicity by modifying DNA bases, a critical consideration in pharmaceutical safety assessment.[7]

Caption: Metabolic fate and potential toxicity pathway of Methyl 3-bromopropanoate.

Experimental Protocols

Materials and Reagents

-

Methyl 3-bromopropanoate (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Control Biological Matrix (e.g., Human Plasma)

Standard Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyl 3-bromopropanoate in acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the analyte stock solution in acetonitrile. These are then spiked into the control biological matrix to create calibration standards and QC samples at various concentrations.

Sample Preparation

-

Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in acetonitrile) to each tube.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |